molecular formula C13H16N2O3 B1473081 Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate CAS No. 1936628-40-8

Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate

Cat. No.: B1473081
CAS No.: 1936628-40-8
M. Wt: 248.28 g/mol
InChI Key: MWQXTLKFANWYKC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Identification

The compound is formally designated as tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate , reflecting its core benzo[d]isoxazole ring system linked to a carbamate moiety via a methylene bridge. The systematic name adheres to IUPAC guidelines, specifying the tert-butyl group attached to the carbamate nitrogen and the benzo[d]isoxazole substituent at the 3-position. Its CAS Registry Number is 1936628-40-8 .

Molecular Formula, Weight, and Isotopic Composition

The molecular formula is C₁₃H₁₆N₂O₃ , with a molar mass of 248.28 g/mol . Isotopic composition follows standard distributions for carbon (¹²C: 98.9%, ¹³C: 1.1%), hydrogen (¹H: 99.98%, ²H: 0.015%), nitrogen (¹⁴N: 99.63%, ¹⁵N: 0.37%), and oxygen (¹⁶O: 99.76%, ¹⁷O: 0.037%, ¹⁸O: 0.205%). These values are typical for organic compounds of this class.

Property Value Source
Molecular Formula C₁₃H₁₆N₂O₃
Molar Mass 248.28 g/mol
CAS Registry Number 1936628-40-8

2D/3D Structural Representation and Conformational Analysis

The 2D structure is represented by the SMILES notation O=C(OC(C)(C)C)NCC1=NOC2=CC=CC=C12 , depicting a benzo[d]isoxazole ring fused to a carbamate group. The 3D conformation reveals a planar benzo[d]isoxazole core with a methylene bridge connecting to the carbamate moiety. The tert-butyl group adopts a staggered conformation due to steric hindrance, while the carbamate oxygen atoms exhibit partial double-bond character, consistent with resonance stabilization.

Key Features :

  • Benzo[d]isoxazole ring : A bicyclic system with alternating single and double bonds between nitrogen, oxygen, and aromatic carbons.
  • Carbamate group : Includes a urethane linkage (O=C-N) and a tert-butyl protecting group.

Electronic Structure and Reactivity: DFT Modeling Insights

Density Functional Theory (DFT) studies on related benzo[d]isoxazole derivatives suggest that the electronic structure is influenced by conjugation between the aromatic ring and the carbamate group. While specific DFT data for this compound are limited, analogous systems indicate:

  • HOMO-LUMO gap : Narrowed by electron-withdrawing effects of the carbamate group, enhancing reactivity at the methylene bridge.
  • Reactivity : The carbamate moiety participates in nucleophilic substitution (e.g., hydrolysis under acidic/basic conditions) and hydrogen bonding with polar solvents.

Comparative Analysis with Isostructural Carbamate Derivatives

The compound is compared to structurally similar carbamates in Table 1. Key differences include substituents on the benzo[d]isoxazole ring and variations in the carbamate-derived chain.

Derivative Substituent Molecular Formula CAS Number Biological Activity
This compound None C₁₃H₁₆N₂O₃ 1936628-40-8 Enzyme modulation
Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate 5-Fluoro C₁₃H₁₅FN₂O₃ Not listed Enhanced bioactivity
Tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate 5-Amino C₁₂H₁₅N₃O₃ 380629-73-2 Antimicrobial
Tert-butyl (isoxazol-3-ylmethyl)carbamate No benzene ring C₉H₁₄N₂O₃ 1526819-98-6 Reduced aromaticity
Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate 5-Methyl C₁₄H₁₈N₂O₃ 2098004-96-5 Altered electronic properties

Insights :

  • Substituent effects : Fluorine and methyl groups modulate electronic properties, influencing reactivity and binding affinity.
  • Ring systems : The benzo[d]isoxazole core enhances π-conjugation compared to non-aromatic analogs like tert-butyl (isoxazol-3-ylmethyl)carbamate.

Properties

IUPAC Name

tert-butyl N-(1,2-benzoxazol-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)17-12(16)14-8-10-9-6-4-5-7-11(9)18-15-10/h4-7H,8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQXTLKFANWYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NOC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins. These effects on cellular function highlight the compound’s potential as a research tool for studying cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors. The compound’s ability to influence enzyme activity and gene expression underscores its potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its activity. Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure can lead to alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of careful dosage optimization in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially affecting metabolic flux and metabolite levels. The compound’s ability to modulate metabolic pathways makes it a valuable tool for studying metabolism and related processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific tissues or cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell.

Biological Activity

Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is a compound with significant biological activity, impacting various cellular processes and biochemical pathways. This article explores its molecular structure, physical properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

This compound has the molecular formula C13H16N2O3C_{13}H_{16}N_{2}O_{3}. The structure comprises a benzo[d]isoxazol ring linked to a carbamate group through a methylene bridge, along with a tert-butyl substituent.

Physical Properties:

  • Density: 1.2 ± 0.1 g/cm³
  • Boiling Point: 238.1 ± 13.0 °C at 760 mmHg
  • Flash Point: 97.8 ± 19.8 °C
  • Polar Surface Area: 64 Ų
  • Hydrogen Bond Acceptors: 5
  • Hydrogen Bond Donor: 1

Cellular Effects

This compound influences various cellular processes, including:

  • Cell Signaling Pathways: It modulates the activity of key signaling molecules, affecting downstream pathways.
  • Gene Expression: The compound can alter gene expression by interacting with transcription factors or regulatory proteins, potentially leading to activation or inhibition of specific genes.

The compound's mechanism involves binding to specific biomolecules such as enzymes and receptors, which can lead to:

  • Enzyme Activity Modulation: It can inhibit or activate enzymes involved in metabolic pathways by binding to their active sites.
  • Transcriptional Regulation: By interacting with DNA or transcription factors, it can influence gene expression patterns.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various applications:

  • Inhibition of Enzymatic Activity:
    • Research indicates that this compound can selectively inhibit certain enzymes involved in metabolic processes. For example, studies have demonstrated its inhibitory effects on transglutaminases, which are crucial for various cellular functions .
  • Antimicrobial Properties:
    • The compound has shown promising results in antimicrobial assays, indicating potential applications in treating infections caused by resistant strains of bacteria.
  • Neuroprotective Effects:
    • In vitro studies suggest that this compound may offer neuroprotective benefits by modulating pathways associated with neuroinflammation and oxidative stress .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionSelective inhibition of transglutaminases
Antimicrobial ActivityEffective against resistant bacterial strains
Neuroprotective PropertiesModulation of neuroinflammatory pathways

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is primarily investigated for its therapeutic potential, particularly in oncology. Its mechanism of action involves the inhibition of specific molecular targets such as the FLT3 receptor tyrosine kinase, which is often overexpressed in acute myeloid leukemia (AML). By inhibiting FLT3, the compound can reduce cell proliferation and induce apoptosis in malignant cells .

Biochemical Research

This compound serves as a versatile tool in biochemical studies due to its ability to interact with various enzymes and proteins. It has been shown to modulate enzyme activities, which can be crucial for understanding metabolic pathways and disease mechanisms .

Pharmaceutical Development

This compound is being explored as a lead compound for developing new drugs targeting specific diseases. Its unique structure allows for modifications that can enhance its biological activity and selectivity .

In Vitro Studies

Research has demonstrated that this compound exhibits significant effects on various cancer cell lines:

Study TypeFindings
Cell Viability AssaysSignificant reduction in viability of AML cell lines treated with this compound.
Apoptosis AssaysIncreased apoptotic cell populations upon treatment confirmed pro-apoptotic effects.

These studies indicate that this compound may have a therapeutic window, showing less sensitivity in normal hematopoietic cells compared to malignant cells .

In Vivo Studies

Initial findings from xenograft models suggest that the compound may effectively reduce tumor burden in AML, highlighting its potential as a targeted therapy .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis compare tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate with its closest structural analogs, focusing on substituent positioning, synthetic routes, physicochemical properties, and applications.

Compound IUPAC Name Key Substituents Synthesis Method LogP Applications
This compound Tert-butyl [(benzo[d]isoxazol-3-yl)methyl]carbamate Methyl-linked carbamate at C3 Suzuki coupling with boronic esters N/A Medicinal chemistry intermediates
Tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate Tert-butyl (5-amino-1,2-benzoxazol-3-yl)carbamate Amino group at C5, carbamate at C3 Acylation of 5-aminobenzo[d]isoxazole 2.85* Drug discovery intermediates

*LogP value sourced from experimental data for tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate .

Structural and Functional Differences

Substituent Positioning: The methyl-carbamate linkage in this compound introduces steric bulk at the C3 position, which may influence binding affinity in target proteins.

Synthetic Accessibility: The methyl-carbamate derivative requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for functionalization at the benzene ring . The 5-amino analog is synthesized via acylation of 5-aminobenzo[d]isoxazole with tert-butyryl chloride, a simpler, one-step reaction .

Physicochemical Properties: The amino-substituted analog exhibits a moderate LogP of 2.85, suggesting improved membrane permeability compared to the methyl-carbamate variant (data pending). The tert-butyl group in both compounds enhances lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs.

Preparation Methods

Construction of the Benzo[d]isoxazole Core

The benzo[d]isoxazole ring system is a fused heterocycle consisting of a benzene ring fused to an isoxazole ring. The synthesis generally involves cyclization reactions that create the isoxazole ring adjacent to the aromatic system.

Common synthetic routes include:

  • Cyclization of ortho-substituted aromatic precursors:
    Starting from ortho-hydroxy or ortho-amino aromatic aldehydes or ketones, the isoxazole ring can be formed by reaction with hydroxylamine derivatives or nitrile oxides, leading to ring closure and formation of the fused isoxazole system.

  • 1,3-Dipolar cycloaddition of nitrile oxides to alkynes:
    This method involves generating nitrile oxides in situ which undergo cycloaddition with alkynes to form isoxazole rings. For benzo-fused systems, the alkyne or nitrile oxide precursor is tethered to an aromatic ring enabling intramolecular cyclization.

  • Metal-catalyzed cyclization:
    Platinum or copper catalysts have been employed to facilitate cyclization of propargylic N-hydroxycarbamates or related intermediates to isoxazole derivatives, including benzo-fused systems.

Introduction of the Carbamate Group (Tert-butyl Carbamate Protection)

The carbamate group, particularly the tert-butyl carbamate (Boc) protecting group, is commonly introduced to amines to protect them during subsequent synthetic steps or to modulate biological activity.

Typical methods include:

Representative Synthetic Route for Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate

Based on the literature and patent disclosures, a plausible synthetic sequence is as follows:

Step Reaction Description Reagents & Conditions Outcome
1 Synthesis of benzo[d]isoxazole core Cyclization of ortho-substituted aromatic precursor with hydroxylamine or nitrile oxide Formation of benzo[d]isoxazole scaffold
2 Introduction of aminomethyl side chain at 3-position Functionalization via halomethylation or reductive amination Benzo[d]isoxazol-3-ylmethylamine intermediate
3 Protection of amine as tert-butyl carbamate Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) This compound

Detailed Research Findings and Data

  • Cyclization Techniques:
    Several methods for isoxazole ring formation are reported, including copper(I)-catalyzed cycloaddition of nitrile oxides with terminal alkynes, which can be adapted for benzo-fused systems to achieve regioselective formation of the isoxazole ring.

  • Environmental and Practical Considerations:
    Some synthetic routes utilize environmentally benign solvents such as deep eutectic solvents or ionic liquids to improve sustainability and yield.

  • Catalyst-Free and Mild Conditions:
    Ultrasound-assisted synthesis and aqueous medium reactions have been reported for isoxazole derivatives, offering milder conditions and shorter reaction times, which may be applicable to benzo[d]isoxazole derivatives.

  • Protection Strategies:
    The Boc protection of amines is a standard, high-yielding reaction, typically performed under mild conditions, facilitating purification and subsequent synthetic transformations.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents Advantages References
Isoxazole ring formation 1,3-Dipolar cycloaddition of nitrile oxides with alkynes Nitrile oxides, terminal alkynes, Cu(I) catalyst Regioselective, high yield
Benzo-fused isoxazole synthesis Cyclization of ortho-substituted aromatic precursors with hydroxylamine Hydroxylamine hydrochloride, acid/base catalyst Direct ring fusion, mild conditions
Aminomethyl functionalization Halomethylation or reductive amination Formaldehyde derivatives, reducing agents Introduces amine handle for protection Inferred from general methods
Carbamate protection Reaction with di-tert-butyl dicarbonate (Boc2O) Boc2O, base (e.g., triethylamine) Stable protection, easy deprotection

Notes on Optimization and Scale-Up

  • The choice of solvent and catalyst can significantly influence the yield and purity of the benzo[d]isoxazole core. Copper-catalyzed cycloaddition is preferred for scalability due to operational simplicity.

  • Protection with tert-butyl carbamate is typically quantitative and can be performed in one pot after amine introduction to streamline synthesis.

  • Environmentally friendly solvents and catalyst-free conditions are increasingly favored for industrial applications.

Q & A

Basic Question

  • NMR spectroscopy : ¹H NMR (500 MHz, DMSO-d₆) is essential for confirming structural integrity, such as identifying tert-butyl protons (δ ~1.47 ppm) and aromatic protons in the benzisoxazole moiety .
  • LCMS (Liquid Chromatography-Mass Spectrometry) : Used to verify molecular weight (e.g., calculated m/z = 425.11, observed m/z = 424.84 [M+H]⁺) and monitor reaction progress .
  • HPLC : Ensures purity (>95%) by detecting trace impurities in final products .

How stable is this compound under typical storage and reaction conditions?

Basic Question

  • Thermal stability : The compound is stable at room temperature but degrades under prolonged exposure to strong acids/bases or oxidizing agents. Storage in inert atmospheres (N₂/Ar) at −20°C is recommended .
  • Light sensitivity : Protect from direct sunlight to prevent photodegradation of the benzisoxazole ring .
  • Moisture sensitivity : The tert-butyl carbamate group is prone to hydrolysis in humid environments; use anhydrous solvents and molecular sieves during synthesis .

What strategies can resolve contradictions in reaction yields reported for tert-butyl carbamate derivatives?

Advanced Question

  • Reaction condition analysis : Compare yields under varying catalysts (e.g., stannous chloride vs. palladium complexes) and solvents (THF vs. DMF). For example, stannous chloride in DMF reduces nitro groups efficiently but may require strict temperature control .
  • Byproduct identification : Use LCMS and ¹H NMR to detect side products like deprotected amines or ring-opened intermediates, which can explain yield discrepancies .
  • Scale-up considerations : Pilot studies show that large-scale reactions often require adjusted stoichiometry (e.g., 1.2 equivalents of DIEA) to maintain yields .

How can the biological activity of this compound derivatives be systematically evaluated?

Advanced Question

  • In vitro assays : Test anti-inflammatory or antibacterial activity using LPS-induced inflammation models or bacterial growth inhibition assays (e.g., MIC determinations against S. aureus) .
  • Structure-activity relationship (SAR) : Modify the benzisoxazole substituents (e.g., bromo, amino, or methoxy groups) and correlate changes with bioactivity trends .
  • Metabolic stability : Assess hepatic microsomal stability to identify susceptible sites (e.g., tert-butyl group hydrolysis) .

What methods enable enantioselective synthesis of chiral tert-butyl carbamate derivatives?

Advanced Question

  • Chiral auxiliaries : Use tert-butyl (2R,3S)-configured intermediates to control stereochemistry during ring-opening or cyclization steps .
  • Catalytic asymmetric synthesis : Employ palladium catalysts with chiral ligands (e.g., BINAP) for enantioselective cross-couplings .
  • Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers post-synthesis .

How can computational tools aid in retrosynthetic planning for tert-butyl carbamate derivatives?

Advanced Question

  • Retrosynthesis software : Tools like Pistachio or Reaxys identify viable routes using tert-butyl carbamate as a key intermediate, prioritizing steps with high atom economy .
  • DFT (Density Functional Theory) : Model transition states to predict regioselectivity in benzisoxazole functionalization .
  • Machine learning : Train models on existing reaction databases to optimize solvent/catalyst combinations for novel derivatives .

How should researchers address inconsistencies in reported physicochemical properties (e.g., solubility, melting point)?

Advanced Question

  • Experimental validation : Reproduce measurements using standardized protocols (e.g., USP dissolution tests for solubility) .
  • Meta-analysis : Cross-reference data from patents, journals, and regulatory documents (e.g., ECHA, PubChem) to identify outliers .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in molecular conformation affecting melting points .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate
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Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate

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